synthesis and properties of 2-Amino-4-fluorobenzenethiol
synthesis and properties of 2-Amino-4-fluorobenzenethiol
An In-depth Technical Guide to the Synthesis and Properties of 2-Amino-4-fluorobenzenethiol
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Fluorinated Synthons
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 2-Amino-4-fluorobenzenethiol emerges as a valuable bifunctional building block, poised at the intersection of fluorine chemistry and heterocyclic synthesis. Its ortho-amino and thiol groups provide a reactive platform for the construction of 6-fluorobenzothiazoles and related heterocyclic systems, which are prevalent in a range of biologically active compounds. This guide, intended for the discerning researcher and drug development professional, offers a comprehensive overview of the synthesis, properties, and applications of this important, yet not extensively documented, chemical intermediate.
Synthetic Pathways to 2-Amino-4-fluorobenzenethiol
The synthesis of 2-Amino-4-fluorobenzenethiol can be approached from several perspectives, with the choice of route often dictated by the availability of starting materials and the desired scale of production. Two plausible synthetic strategies are detailed below.
Synthesis via Alkaline Hydrolysis of a Benzothiazole Precursor
This is a well-documented and high-yielding approach that utilizes a pre-formed benzothiazole ring as the scaffold, which is then cleaved to unmask the aminothiol functionality. The causality behind this experimental choice lies in the stability of the benzothiazole ring system, which allows for its formation and subsequent purification before the final, potentially sensitive, aminothiol is revealed.
A detailed protocol for this synthesis has been reported, starting from 5-Fluoro-2-methylbenzothiazole[1].
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-Fluoro-2-methylbenzo[d]thiazole (1.0 g, 5.98 mmol) in ethylene glycol (5 mL).
-
Hydrolysis: To this solution, add 8N aqueous sodium hydroxide solution (5 mL).
-
Reaction Conditions: Heat the reaction mixture to 140°C and stir for 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. Carefully adjust the pH to 6 with 1N aqueous hydrochloric acid.
-
Extraction: Extract the product with dichloromethane (DCM).
-
Isolation: Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield 2-Amino-4-fluorobenzenethiol as a brown oil (0.8 g, 94.1% yield)[1].
Caption: Synthesis of 2-Amino-4-fluorobenzenethiol via alkaline hydrolysis.
Proposed Synthesis via Reduction of a Disulfide Precursor
An alternative strategy involves the formation of a more stable disulfide intermediate, which can then be reduced in the final step to yield the target thiol. This approach is advantageous as disulfides are generally less prone to oxidation than thiols, facilitating easier handling and purification. The synthesis would proceed from 2-chloro-5-fluoronitrobenzene.
Proposed Two-Step Synthesis:
-
Formation of the Disulfide: The first step would involve the reaction of 2-chloro-5-fluoronitrobenzene with a sulfur transfer reagent, such as sodium disulfide, to form bis(4-fluoro-2-nitrophenyl) disulfide.
-
Reduction to the Aminothiol: The purified disulfide would then be subjected to a reduction reaction that simultaneously reduces the nitro groups to amines and cleaves the disulfide bond to the thiols. A common reducing agent for this transformation is sodium borohydride in a suitable solvent system[2].
Caption: Proposed synthesis via a disulfide intermediate.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 2-Amino-4-fluorobenzenethiol is essential for its effective use in synthesis and for quality control.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 131105-89-0 | [1][5][6] |
| Molecular Formula | C₆H₆FNS | [1][5][6] |
| Molecular Weight | 143.18 g/mol | [1][5][6] |
| Appearance | Brown oil | [1] |
| Boiling Point | 236.9 ± 20.0 °C (Predicted) | [1] |
| Density | 1.319 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 7.39 ± 0.11 (Predicted) | [1] |
| SMILES | SC1=CC=C(F)C=C1N | [5][6] |
Spectroscopic Data
While predicted data is available, experimental spectroscopic data for 2-Amino-4-fluorobenzenethiol is not extensively reported in publicly accessible literature. The following represents expected spectroscopic characteristics based on its structure and data from analogous compounds.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine, amino, and thiol substituents. The amino and thiol protons will likely appear as broad singlets, and their chemical shifts may vary with solvent and concentration.
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¹³C NMR: The carbon NMR spectrum will display six signals for the aromatic carbons. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The chemical shifts will be influenced by the electron-donating effects of the amino and thiol groups and the electron-withdrawing effect of the fluorine atom.
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FTIR: The infrared spectrum should show characteristic absorption bands for N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), S-H stretching of the thiol (a weak band around 2550 cm⁻¹), and C-F stretching (in the 1100-1300 cm⁻¹ region). Aromatic C-H and C=C stretching vibrations will also be present.
-
Mass Spectrometry: The mass spectrum (electron ionization) would be expected to show a molecular ion peak (M⁺) at m/z = 143.
Purification Methodologies
Achieving high purity of 2-Amino-4-fluorobenzenethiol is critical for its use in pharmaceutical synthesis. Given its nature as a potentially air-sensitive thiol, purification requires careful consideration.
Column Chromatography
Column chromatography is a standard method for purifying organic compounds. For an air-sensitive thiol like 2-Amino-4-fluorobenzenethiol, certain precautions are necessary to prevent oxidation to the corresponding disulfide.
General Protocol for Column Chromatography:
-
Stationary Phase: Silica gel is a common choice for the stationary phase[7][8].
-
Mobile Phase (Eluent): A solvent system of petroleum ether and ethyl acetate is a good starting point, with the polarity gradually increased to elute the compound[7]. The optimal ratio should be determined by TLC analysis.
-
Deoxygenation: To minimize oxidation, it is advisable to deoxygenate the solvents by bubbling nitrogen or argon through them before use.
-
Column Packing and Loading: The column should be packed carefully to avoid air bubbles. The crude product can be loaded onto the column either directly or pre-adsorbed onto a small amount of silica gel.
-
Elution and Fraction Collection: The column is eluted with the chosen solvent system, and fractions are collected. The fractions containing the pure product (as determined by TLC) are combined.
-
Solvent Removal: The solvent is removed under reduced pressure to yield the purified 2-Amino-4-fluorobenzenethiol.
Recrystallization
If the compound is a solid at room temperature or can be induced to crystallize, recrystallization is an effective purification technique. The choice of solvent is crucial.
General Protocol for Recrystallization:
-
Solvent Selection: An ideal solvent (or solvent pair) will dissolve the compound when hot but not when cold. Common solvent systems for similar compounds include ethanol/water, heptane/ethyl acetate, or methanol/water[9][10].
-
Dissolution: The crude product is dissolved in the minimum amount of the hot solvent.
-
Decolorization (Optional): If colored impurities are present, a small amount of activated carbon can be added to the hot solution, which is then filtered through a fluted filter paper to remove the carbon.
-
Crystallization: The hot solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation of Crystals: The crystals are collected by vacuum filtration, washed with a small amount of the cold solvent, and dried under vacuum.
Applications in Drug Development
2-Amino-4-fluorobenzenethiol is a valuable intermediate in the synthesis of heterocyclic compounds, particularly benzothiazoles, which are a privileged scaffold in medicinal chemistry.
Synthesis of 6-Fluorobenzothiazoles
The primary application of 2-Amino-4-fluorobenzenethiol is in the synthesis of 6-fluorobenzothiazoles. The reaction of an o-aminothiophenol with aldehydes, carboxylic acids, or their derivatives is a classical and efficient method for constructing the benzothiazole ring system[8][11][12].
Caption: General synthesis of 6-fluorobenzothiazoles.
Relevance to Pharmaceutical Agents
Benzothiazole derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective properties.
-
Anticancer Agents: Substituted 2-phenylbenzothiazoles have shown potent and selective antitumor activity. For instance, fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles are known to possess significant antiproliferative effects against certain cancer cell lines[13]. The 6-fluoro substituent from 2-Amino-4-fluorobenzenethiol can enhance the metabolic stability and cell permeability of these potential drug candidates.
-
Neuroprotective Agents: Riluzole, a 2-aminobenzothiazole derivative, is an approved drug for the treatment of amyotrophic lateral sclerosis (ALS)[8]. The synthesis of analogues of Riluzole with modified substitution patterns is an active area of research to improve efficacy and explore new therapeutic applications[10][14]. 2-Amino-4-fluorobenzenethiol serves as a key starting material for introducing a fluorine atom at the 6-position of the benzothiazole core in novel Riluzole analogues.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-Amino-4-fluorobenzenethiol.
| Hazard Category | Recommendations |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. |
| Ventilation | Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. |
| Storage | Store in a cool, dry, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Recommended storage temperature is 2-8°C[5]. |
| In case of Contact | In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention. |
| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |
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